![molecular formula C18H18FN3O2S B2939393 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 1421445-67-1](/img/structure/B2939393.png)

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

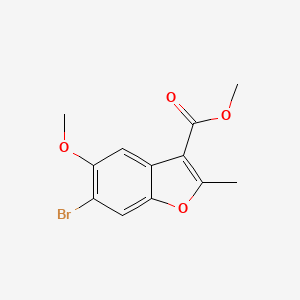

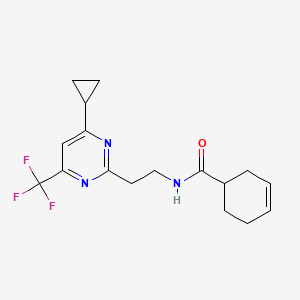

The compound is a derivative of imidazole and thiazole, two important classes of heterocyclic compounds . It contains a fluorophenyl group, a methylimidazo group, and a tetrahydrofuran-2-carboxamide group .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . The yield varies depending on the specific synthesis method used. For example, one study reported a yield of 62% , while another reported a yield of 58% .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For instance, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用

Fluorimetric Determination Applications

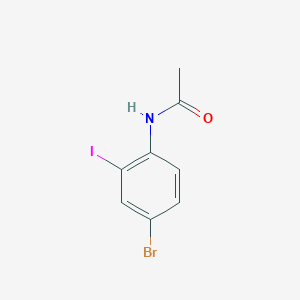

One application of compounds related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide is in the field of fluorimetric determination. Haj-Yehia and Benet (1995) discussed the use of a similar compound, 2-(4-N-maleimidophenyl)-6-methoxybenzofuran, as a fluorogenic pre-column derivatizing agent for high-performance liquid chromatographic (HPLC) determination of aliphatic thiols. This approach is noted for its high sensitivity and selectivity, particularly in the analysis of SH-containing drugs and endogenous thiols in biological samples (Haj-Yehia & Benet, 1995).

Antitumor Drug Synthesis

Wang et al. (1997) explored new synthetic pathways to the antitumor drug temozolomide, a process that involves intermediates related to the structure of this compound. These pathways are important for developing efficient synthesis methods for antitumor drugs (Wang et al., 1997).

Immunoregulatory Antiinflammatory Agents

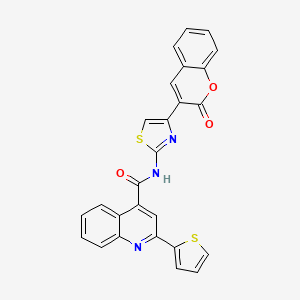

A study by Bender et al. (1985) investigated the potential of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, which share a core structure with the compound , as immunoregulatory antiinflammatory agents. This class of compounds showed a desirable combination of activities in models of inflammation and immunoregulation, suggesting their potential use in therapeutic applications (Bender et al., 1985).

PARP Inhibitor Development

Penning et al. (2010) focused on the optimization of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, compounds similar to the one . Their research led to the development of highly potent inhibitors with potential therapeutic applications, particularly in cancer treatment (Penning et al., 2010).

Antihypertensive Agent Synthesis

Sharma et al. (2010) synthesized benzimidazole derivatives with structures akin to this compound, evaluating their potential as antihypertensive agents. The synthesized compounds showed remarkable activity compared to standard drugs, demonstrating the relevance of such compounds in medicinal chemistry (Sharma et al., 2010).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been used as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .

Result of Action

Based on the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that the effects would be diverse and dependent on the specific targets and pathways affected .

生化学分析

Biochemical Properties

The biochemical properties of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide are largely determined by the presence of the thiazole ring. Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Thiazole derivatives are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Thiazole derivatives are known to exhibit dose-dependent effects in animal studies .

特性

IUPAC Name |

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h4-7,10,15H,2-3,8-9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTCWNLYQVMXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2939310.png)

![6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2939313.png)

![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole](/img/structure/B2939318.png)

![4-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2939319.png)

![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)

![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)